molecular formula C22H17ClFN3O2S2 B2706543 N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111292-30-8

N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2706543
CAS RN: 1111292-30-8
M. Wt: 473.97
InChI Key: AVPQLSBDWYEYPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C21H16ClFN2O3 . Its molecular weight is approximately 398.81 g/mol . The compound likely exhibits a three-dimensional arrangement due to its multiple chiral centers and fused ring systems.

Scientific Research Applications

Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase

A study highlighted the synthesis of analogues with potent inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues, demonstrated significant dual inhibitory activities, suggesting their potential in developing therapeutics for diseases where inhibition of TS and DHFR is beneficial (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Characterization and Molecular Interactions

Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provided insights into their molecular conformations and intramolecular hydrogen bonding, stabilizing their folded conformation. These structural analyses contribute to understanding the molecular basis of their activities and interactions (Subasri et al., 2016).

Quantum Chemical Insights and Antiviral Potency

A comprehensive study involving quantum chemical analysis explored the molecular structure, vibrational assignments, and drug likeness of a novel anti-COVID-19 molecule. This research provided detailed insights into the antiviral potency of these compounds, highlighting their potential in addressing viral infections through molecular docking against SARS-CoV-2 protein (Mary et al., 2020).

Antitumor Activities

Investigations into the antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that the majority of these compounds displayed potent anticancer activities against various human cancer cell lines. This suggests their utility in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Future Directions

: ChemBK - 4-chloro-N-(4-fluorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(23)9-16(17)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQLSBDWYEYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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